Bis(4-bromophenyl)amine

Übersicht

Beschreibung

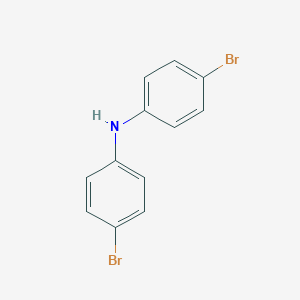

Bis(4-bromophenyl)amine, also known as 4,4’-Dibromodiphenylamine or N-phenyl-4,4’-dibromoaniline, is a chemical compound with the empirical formula C12H9Br2N . It has a molecular weight of 327.01 .

Synthesis Analysis

The synthesis of Bis(4-bromophenyl)amine involves several steps. One method involves the use of palladium diacetate and sodium tert-butoxide in toluene at 150°C for 0.5 hours under microwave irradiation . Another method involves the use of 2-bromoaniline and 2-bromoiodobenzene .Molecular Structure Analysis

The molecular structure of Bis(4-bromophenyl)amine consists of two bromophenyl groups attached to an amine group . The compound has a density of 1.7±0.1 g/cm3 and a boiling point of 380.5±27.0 °C at 760 mmHg .Physical And Chemical Properties Analysis

Bis(4-bromophenyl)amine is a solid with a melting point of 105-108 °C . It has a molar refractivity of 71.0±0.3 cm3 and a polar surface area of 12 Å2 . Its LogP values, which indicate its lipophilicity, range from 2.96 to 4.85 .Wissenschaftliche Forschungsanwendungen

Synthesis of Acridines

Acridines are organic compounds that are part of the heterocyclic aromatic organic compounds family. They are known for their DNA-binding properties, making them useful in anticancer and antimicrobial applications. Bis(4-bromophenyl)amine serves as a precursor in the synthesis of substituted acridines through palladium-catalyzed addition of terminal acetylenes . This method has been demonstrated with various aryl-alkynes and alkyl-alkynes, showcasing the compound’s utility in creating complex molecular structures.

Organic Electronics

In the field of organic electronics, bis(4-bromophenyl)amine is used in the synthesis of hyperbranched conjugated polymers. These polymers are of interest due to their unique properties derived from their structure, which includes units like triphenylamine and benzo[c][1,2,5]thiadiazole . The resulting materials exhibit excellent semiconductor properties and can be used as hole-transporting materials in thin-layer electro-optical devices.

Photoluminescent Materials

Bis(4-bromophenyl)amine is utilized in the creation of porous luminescent covalent-organic polymers (COPs) . These materials have potential applications in the development of new luminescent materials, which can be used in various technologies such as light-emitting diodes (LEDs) and display panels.

Polymer Research

The compound is instrumental in polymer research, particularly in the synthesis of polymers with specific optical properties. The introduction of bis(4-bromophenyl)amine into polymer chains can lead to a red-shift in maximum absorption wavelength and an increase in solution-photoluminescence quantum yield, indicating an extension of the conjugation length .

Material Science

In material science, bis(4-bromophenyl)amine is used to explore the thermal properties, molecular weights, and structures of novel materials through techniques like proton nuclear magnetic resonance (1H NMR) and Fourier transform infrared (FT-IR) spectroscopies . These studies are crucial for understanding the stability and applicability of new materials.

Chemical Synthesis

The compound plays a significant role in chemical synthesis, where it is involved in the creation of various chemical materials. Scientists leverage bis(4-bromophenyl)amine for its reactivity in coupling reactions, which is essential for constructing complex molecules for further research applications .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Bis(4-bromophenyl)amine is an organic compound that is used as an important intermediate in the synthesis of pressure-sensitive dyes, pharmaceuticals, rubber, pesticides, and adhesive auxiliaries . .

Mode of Action

The mode of action of Bis(4-bromophenyl)amine is not well-documented. As an intermediate, it is likely involved in various chemical reactions during the synthesis of other compounds. For instance, it can participate in Buchwald-Hartwig Coupling reactions .

Action Environment

The action of Bis(4-bromophenyl)amine is likely influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its synthesis involves heating at 130°C under nitrogen protection . .

Eigenschaften

IUPAC Name |

4-bromo-N-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVHTZNHLOGHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348074 | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-bromophenyl)amine | |

CAS RN |

16292-17-4 | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B36400.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)